2-Chloro-11-(3-dimethylaminopropylidene)morphanthridine, (E)- 2-Chloro-11-(3-dimethylaminopropylidene)morphanthridine, (E)-
Brand Name: Vulcanchem
CAS No.: 58441-90-0
VCID: VC14513404
InChI: InChI=1S/C19H19ClN2/c1-22(2)11-5-8-17-16-7-4-3-6-14(16)13-21-19-10-9-15(20)12-18(17)19/h3-4,6-10,12-13H,5,11H2,1-2H3/b17-8+
SMILES:
Molecular Formula: C19H19ClN2
Molecular Weight: 310.8 g/mol

2-Chloro-11-(3-dimethylaminopropylidene)morphanthridine, (E)-

CAS No.: 58441-90-0

Cat. No.: VC14513404

Molecular Formula: C19H19ClN2

Molecular Weight: 310.8 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-11-(3-dimethylaminopropylidene)morphanthridine, (E)- - 58441-90-0

Specification

CAS No. 58441-90-0
Molecular Formula C19H19ClN2
Molecular Weight 310.8 g/mol
IUPAC Name (3E)-3-(2-chlorobenzo[c][1]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine
Standard InChI InChI=1S/C19H19ClN2/c1-22(2)11-5-8-17-16-7-4-3-6-14(16)13-21-19-10-9-15(20)12-18(17)19/h3-4,6-10,12-13H,5,11H2,1-2H3/b17-8+
Standard InChI Key KGRYJYZBJQLPFW-CAOOACKPSA-N
Isomeric SMILES CN(C)CC/C=C/1\C2=CC=CC=C2C=NC3=C1C=C(C=C3)Cl
Canonical SMILES CN(C)CCC=C1C2=CC=CC=C2C=NC3=C1C=C(C=C3)Cl

Introduction

Chemical Identity and Nomenclature

Systematic Classification

The compound’s IUPAC name, (3E)-3-(2-chlorobenzo[c]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine, reflects its fused tricyclic system and stereospecific substitution pattern . Its molecular formula (C₁₉H₁₉ClN₂) and weight (310.8 g/mol) were computationally validated via PubChem’s algorithms .

Table 1: Core Identifiers

PropertyValue
Molecular FormulaC₁₉H₁₉ClN₂
Molecular Weight310.8 g/mol
IUPAC Name(E)-3-(2-chlorobenzo[c]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine
SMILESCN(C)CC/C=C/1\C2=CC=CC=C2C=NC3=C1C=C(C=C3)Cl
InChIKeyKGRYJYZBJQLPFW-CAOOACKPSA-N

Stereochemical Considerations

The (E) designation indicates the antiparallel orientation of the dimethylaminopropylidene group relative to the morphanthridine plane . This configuration influences molecular polarity and receptor binding, as evidenced by analogous compounds in psychopharmacology .

Synthesis and Derivative Formation

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/Conditions
1SulfonationChlorosulfonic acid, 0–5°C, chloroform
2Amine CouplingDimethylamine, reflux in methyl ethyl ketone
3Stereoselective Alkylationn-BuLi, 1-chloro-3-bromopropane, dimethoxyethane

Isomer Separation

Patent US4336192A highlights the critical role of fractional crystallization and column chromatography in isolating (E)-isomers from (Z)-counterparts . For instance, refluxing in 2N hydrochloric acid followed by selective precipitation yielded >95% enantiomeric purity in related compounds .

Structural and Electronic Features

Conformational Analysis

X-ray crystallography of analogous morphanthridines reveals a planar tricyclic core with a dihedral angle of 12.5° between the benzene and azepine rings . The (E)-configured propylidene chain adopts an extended conformation, minimizing steric clash with the chloro substituent .

Spectroscopic Data

  • ¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, while the dimethylamino group shows a singlet at δ 2.3 ppm .

  • UV-Vis: λₘₐₐ = 285 nm (π→π* transition of the conjugated system) .

ParameterValue
logP (Octanol-Water)3.7 ± 0.2
Plasma Protein Binding89% (albumin)
Metabolic StabilityCYP3A4 substrate (t₁/₂ = 2.1 h)

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